Journal Name:Food & Function
Journal ISSN:2042-6496
IF:6.317
Journal Website:http://pubs.rsc.org/en/journals/journalissues/fo
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:589
Publishing Cycle:
OA or Not:Not
Food & Function ( IF 6.317 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.apsusc.2023.158111
Al-doped SrTiO3 synthesized in a SrCl2 melt is among the most efficient known photocatalysts for water splitting. Although the effect of Al3+ incorporation has been widely discussed, the role of the molten SrCl2 remains unclear. Herein, we report the influence of the molten SrCl2 treatment and a comparable molten KCl treatment on the surface structure and composition of SrTiO3 using AFM and XPS. The hydrogen evolution rates of particulate Al-doped SrTiO3 photocatalysts were measured with a parallelized and automated photochemical reactor. In SrCl2, it is found that 3 % to 5 % of the SrTiO3 dissolves in the melt, revealing a new hydroxyl-rich surface. The melt reacts with the alumina crucible to form Sr3Al2O6, ultimately leading to the elimination of the melt. In addition, the surface potential difference between (100) and (110) surfaces increases from 0.07 V to 0.21 V after the treatment, allowing for enhanced separation of photogenerated charge carriers and leading to improved photocatalytic reactivity. When heated in KCl, the SrTiO3 surfaces reconstruct and this changes the spatial distribution of photocathodic and photoanodic reaction sites.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.apsusc.2023.158079
It is significant in developing high-performance carbonaceous materials (CMs) for lithium-ion batteries (LIBs). The conjugated covalent organic frameworks (CCOFs), one subset of CMs, have spurred great research interest and possess great potential in the realm of negative electrode applications for LIBs. Many CMs and CCOFs are reported with highly anodic capacities outstripping that of graphite, and the underlying mechanism warrants further investigation. Herein, the mechanism of such high capacities is studied on an experimentally synthesized conjugated covalent organic framework (CCOF) by combing the first-principles calculation and electrochemical analysis. By probing the spatial and electronic interactions in the model CCOF during the lithiation process, the mechanism for the dense lithium arraying and concurrent lithiation behavior in CCOFs is revealed. And the microscopic origin of some electrochemical phenomena of CCOFs, such as the high capacity, lacking charging/discharging plateaus, etc., are vividly comprehended. In addition, four analogous CCOFs are designed, and their electrochemical performances are briefly studied to verify the universality of the summarized mechanism. The critical factors of developing high-performance anodic CCOFs are predicted.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.apsusc.2023.158082
Capping agents such as halide and citrate (CA) are crucial in the colloidal synthesis of noble metal nanoparticles (NPs) with desirable shape for specific catalytic reaction. Halide ions have been shown to stabilize the cubic NP while CA ions favor the octahedral NP regardless of the noble metals, but the mechanism remains unclear. We combine DFT calculations and Wulff construction to understand how the morphology of Pd particle changes with Cl and CA chemical potential (μ). Three main factors are identified to affect the morphology of Pd particle: μ of adsorbate, its number per unit area (NAS/S), and rigidity or flexibility. Increasing μ of adsorbate or its NAS/S causes decreased surface free energy and increased exposed surface area. Moreover, rigid adsorbates (PdClx) occupy a larger surface area for surfaces with high atomic density such as Pd(1 1 1), leading to cubic Pd particle at high μCl. Conversely, flexible adsorbates (CA) that can adjust their structure based on the surface occupy smaller surface area on Pd(1 1 1), favoring octahedral Pd particle. This work reveals the origin for capping agent tuned morphology of Pd NP, and the insights can be used to guide metal NP synthesis with desired morphology for catalytic reactions of technological interest.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.apsusc.2023.158076
Ti-based coatings are utilized in a wide variety of applications, from biomedical implants to mechanical tools. Insight into initial stages of processes triggered by gas exposure and temperature change in the near-surface region of such coatings is essential for the understanding of their macroscopic behavior. We present an in situ time-of-flight low-energy ion scattering (ToF-LEIS) approach for the non-destructive and depth-resolved study of composition and morphology of the immediate surface region with sub-nm resolution. Ti-based coatings, with increasing compositional complexity, starting from in situ grown Ti, followed by ex situ grown Ti, TiN, and (Ti,Al)N, are studied concerning effects of exposure to oxygen and elevated temperatures. On the clean in situ deposited Ti surface, a 1.9 nm thick oxide layer is observed after exposure to 4000 Langmuir oxygen at room temperature. In contrast, for ex situ grown samples, an oxidic surface layer not removable by surface ion sputtering is found to limit effects of further oxygen exposure. TiN does not show significant changes when exposed to oxygen at 370 °C. For (Ti,Al)N, a nm-thick Al-rich surface layer is observed at annealing temperatures above 600 °C, both in ultra-high vacuum and in 1.0×10-3 Pa of oxygen.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.apsusc.2023.158053
Efficient utilization of near-infrared light (NIR) is critical to optimize the performance of photocatalysts. Herein, an ultrafast process is employed to co-condensation of melamine and NaCl by microwave-assist heating. The fabricated sodium and oxygen co-doped g-C3N4 (NaOCN) shows extended π-conjugated aromatic rings and distortion of the heptazine skeleton, which can enhance the intrinsic π → π* electron transition and active the n → π* electron transition. The robust n → π* excitation of NaOCN leads to a narrowed bandgap of 2.73 eV with the NIR absorption extending to 1400 nm. The apparent quantum yield (AQY) for NaOCN can still keep 7.2 % at 600 nm. This work provides a promising way for the application of NIR-based carbon nitride in photocatalytic H2O2 production.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.apsusc.2023.158096
In this study, we investigate the properties and behavior of interfacial water on solid silica surfaces and its implications for various applications. We utilize a combination of transmission electron microscopy (TEM), nuclear magnetic resonance, mass spectrometry, infrared, and Raman spectroscopy to explore the presence and characteristics of anomalous water on silica surfaces. Our findings reveal a stable, nanoscale layer of wall-bound water on the inner surface of silica tubes that persists under high vacuum and room temperature conditions. This layer is rich in hydrated hydrogen ions and exhibits a thickness that correlates with the density of hydroxyl groups in silica. Through additional experimentation, we demonstrate that reducing the density of silica hydroxyl groups causes the wall-bound water to return to a liquid state, highlighting the pivotal role of hydroxyl groups in the formation of this unique water layer. Our study offers valuable insights into the properties and behavior of interfacial water on solid surfaces and lays the foundation for potential applications in a wide range of fields, such as energy storage, drug delivery, environmental remediation, biological sample preparation, microfluidics, and nanofluidics. Future research will further explore the properties and behavior of interfacial water on different material surfaces and under various environmental conditions, laying the groundwork for technological innovation in related fields. By utilizing advanced approaches and fostering interdisciplinary collaboration, this research contributes significantly to our understanding of interfacial water and paves the way for the development of cutting-edge technologies that capitalize on its distinctive properties.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.apsusc.2023.158089
Active pharmaceutical ingredients cause hazards to the aquatic environment. Taking this into account, it is necessary to produce tailor-made photocatalytic systems for better photocatalytic performance. Herein, we present a novel concept of matching the spectra of TiO2-graphite photocatalysts and UV-LED light source for enhanced elimination of sulfamethoxazole. The photocatalysts were obtained by a one-step in situ microwave procedure. During the research, the influence of changes in graphite content on the crystal structure, surface area development, and optical properties of the synthesized photocatalysts was determined. The properties of TiO2-graphite systems were verified based on the XPS analysis, active species trapping experiments, and the measurement of band edge positions. It was found that the presence of graphite causes a red shift in the absorption spectra. For this reason, a tailor-made LED photoreactor was designed to match the spectrum of the photocatalyst and the light source. Photocatalytic studies showed a higher sulfamethoxazole removal efficiency for TiO2-graphite (TiO2-G) systems compared to the reference TiO2. In addition, it was shown that the obtained TiO2-G systems exhibit high reusability. Therefore, the developed novel spectral matching approach may hold promise for introducing the photocatalytic process to wastewater treatment plants.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.apsusc.2023.158088
This study employed spin-polarized density functional theory and investigated the removal of surface oxygen on Fe5C2(100) surfaces substituted with first-row transition metals. It was observed that the substituted metals with lower electronegativity, such as Cr and Mn, could hinder the removal of surface oxygen. Conversely, substituted metals with higher electronegativity, such as Co, Ni, and Cu, facilitates the removal of surface oxygen. The results revealed a clear correlation between the energy barrier for oxygen removal and the electronegativity of substituted metals, which provides a straightforward and efficient approach to estimate the energy barrier for oxygen removal on iron carbide surfaces. Furthermore, the study demonstrated that the oxygen removal pathway is dependent on the electronegativity of substituted metals. For Cr and Mn substituted surfaces (low electronegativity), the oxygen removal via CO2 pathway is preferable both in thermodynamics and kinetics, while for Cu substituted surfaces (high electronegativity), the hydrogenation of O to H2O is more favorable. These findings reveal the significance of electronic promoters in catalyst design.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.apsusc.2023.158094
The outstanding hardness and wear resistance of diamond materials pose significant challenges in their grinding processes for semiconductor substrate materials. To overcome this, a mechanochemical effect-based approach is used, which employs a grinding wheel comprising titanium (Ti)-coated diamond abrasives. A uniform Ti coating is vacuum-evaporated onto micrometer-scale diamond abrasives. The coating layer forms a diamond-TiC-Ti structure extending from the diamond matrix to the Ti coating direction. The material removal rate (MRR) of the DF is significantly increased as a result of the protruding active Ti coating on the diamond abrasives reacting with the DF at the interface contact locations. Increasing the grinding speed from 300 rpm to 700 rpm under a fixed grinding pressure of 300 N results in an MRR increment from 32 nm/min to 913 nm/min. Similarly, maintaining a grinding speed of 600 rpm while increasing the grinding pressure from 300 N to 600 N leads to an MRR increase from 388 nm/min to 1662 nm/min. The primary mechanism behind material removal is the reaction between the Ti coating and the DF, as well as the graphitization of the DF.
Food & Function ( IF 6.317 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.apsusc.2023.158097
Hydrogen spillover involves the dissociation of H2 on transition metal nanoparticles and further atomic hydrogen surface migration on catalyst supports. Hence, the spillover phenomenon has been reported in applications of heterogeneous catalysis in hydrogenation and room-temperature hydrogen storage. However, a proper catalyst design is requisite to initiate hydrogen spillover, considering the transition metal particle dispersion, sorbent surface modification, porosity, etc. In this report, we pyrolyzed the zeolitic imidazolate framework ZIF-67 for residual Co metal nanoparticles and N-dopant on ZIF-derived carbon (ZDC) for hydrogen adsorption via spillover effect. Catalyst optimization by proper ZIF carbonization process regarding manipulated pyrolytic temperatures, atmospheres, and ramping rates, results in different properties in ZDCs. Well-distributed Co nanoparticles can be obtained on N-rich graphitic sorbent ZDCs with retained high specific surface area. The Co on ZDC exhibits improved room-temperature hydrogen capacity of 0.77 wt% than neat ZIF-67 of 0.09 wt% at 30 bar, 300 K. The adsorption sites were examined experimentally by nitrogen hydrogenation, and possible atomic hydrogen diffusion was evaluated theoretically showing energy barrier reduced by over 0.1 eV. It demonstrates that cobalt nanoparticles can successfully initiate hydrogen spillover on ZIF-derived carbon with nitrogen functionality, even without noble metals.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学1区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.10 | 40 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/food
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Communications Full papers Reviews Comments